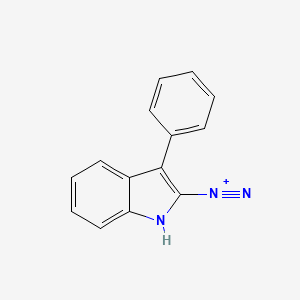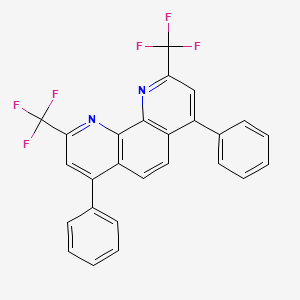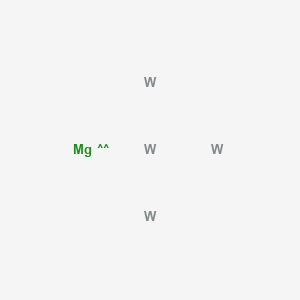
2,3-Di(1H-pyrrol-2-yl)pyrazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,3-Di(1H-pyrrol-2-yl)pyrazine is a nitrogen-containing heterocyclic compound that features both pyrrole and pyrazine rings. This compound is part of the broader class of pyrrolopyrazine derivatives, which are known for their diverse biological activities and applications in various fields such as pharmaceuticals, organic materials, and natural products .
准备方法
The synthesis of 2,3-Di(1H-pyrrol-2-yl)pyrazine typically involves several steps:
Cyclization: This method involves the formation of the pyrazine ring through cyclization reactions.
Ring Annulation: This process adds additional rings to the existing structure, enhancing the compound’s complexity.
Cycloaddition: This method involves the addition of multiple reactants to form the desired heterocyclic structure.
Direct C-H Arylation: This method directly introduces aryl groups into the pyrrole ring.
Industrial production methods often involve the use of transition-metal-free strategies, which are more environmentally friendly and cost-effective. For example, the preparation of pyrrolo[1,2-a]pyrazines can be achieved using enones in a three-step process involving cross-coupling, addition of propargylamine, and intramolecular cyclization .
化学反应分析
2,3-Di(1H-pyrrol-2-yl)pyrazine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like m-chloroperbenzoic acid.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common reagents and conditions used in these reactions include:
Oxidizing Agents: m-Chloroperbenzoic acid
Reducing Agents: Sodium borohydride
Catalysts: Transition metals like palladium or nickel
Major products formed from these reactions include various substituted pyrrolopyrazine derivatives, which exhibit different biological activities .
科学研究应用
2,3-Di(1H-pyrrol-2-yl)pyrazine has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: It is used in drug discovery and development, particularly for its potential to treat various diseases.
Industry: It is employed in the production of organic materials and natural products.
作用机制
The mechanism of action of 2,3-Di(1H-pyrrol-2-yl)pyrazine involves its interaction with various molecular targets and pathways. For instance, it exhibits kinase inhibitory activity by binding to the active site of kinases, thereby preventing their phosphorylation activity. This inhibition can lead to the suppression of cell proliferation and the induction of apoptosis in cancer cells .
相似化合物的比较
2,3-Di(1H-pyrrol-2-yl)pyrazine can be compared with other similar compounds such as:
Pyrrolo[1,2-a]pyrazine: Exhibits more antibacterial, antifungal, and antiviral activities.
5H-pyrrolo[2,3-b]pyrazine: Shows more activity on kinase inhibition.
The uniqueness of this compound lies in its dual pyrrole and pyrazine rings, which confer a broad spectrum of biological activities and make it a versatile scaffold for drug discovery .
属性
CAS 编号 |
827030-25-1 |
|---|---|
分子式 |
C12H10N4 |
分子量 |
210.23 g/mol |
IUPAC 名称 |
2,3-bis(1H-pyrrol-2-yl)pyrazine |
InChI |
InChI=1S/C12H10N4/c1-3-9(13-5-1)11-12(16-8-7-15-11)10-4-2-6-14-10/h1-8,13-14H |
InChI 键 |
YPOHJGPXXBELAW-UHFFFAOYSA-N |
规范 SMILES |
C1=CNC(=C1)C2=NC=CN=C2C3=CC=CN3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[(6-Bromohexanoyl)oxy]phenyl 4-methoxybenzoate](/img/structure/B14224878.png)
![1H-Pyrrolo[2,3-B]pyridine-1-carboxylic acid, 3-bromo-2-methyl-, methyl ester](/img/structure/B14224887.png)
![3-[(Prop-2-yn-1-yl)oxy]prop-2-en-1-ol](/img/structure/B14224888.png)
![(Propan-2-yl)[bis(trifluoromethyl)]phosphane](/img/structure/B14224889.png)

![2-[2-(4-Decylphenoxy)-2-oxoethyl]isoquinolin-2-ium chloride](/img/structure/B14224896.png)



![2-Hexyl-1-methyl-3-[3-(trifluoromethyl)phenyl]-1H-indole](/img/structure/B14224927.png)
![Butanamide, N-[(1S)-2-oxocycloheptyl]-](/img/structure/B14224932.png)
![1-{4-[6-Ethenyl-2-(methylsulfanyl)pyrimidin-4-yl]piperazin-1-yl}ethan-1-one](/img/structure/B14224940.png)


